

A Comparative Crystallographic and Performance Guide to 2-Methoxyquinoline Carbaldehyde Derivatives

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Compound of Interest		
Compound Name:	2-Methoxyquinoline-4- carbaldehyde	
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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the X-ray crystallography and performance of 2-methoxyquinoline carbaldehyde derivatives, compounds of significant interest in medicinal chemistry. Due to the limited availability of experimental crystallographic data for **2-methoxyquinoline-4-carbaldehyde**, this guide will focus on its close structural isomer, 2-methoxyquinoline-3-carbaldehyde, as a primary subject of analysis. This compound will be compared with other relevant quinoline derivatives to provide a broader context for its structural and functional properties.

Quinoline scaffolds are foundational in the development of therapeutic agents, exhibiting a wide range of biological activities including antimicrobial and anticancer properties.[1][2][3] The precise three-dimensional arrangement of atoms within these molecules, determined through X-ray crystallography, is crucial for understanding their interaction with biological targets and for the rational design of new, more effective drugs.[4]

Crystallographic Data Comparison

The following table summarizes the key crystallographic parameters for 2-methoxyquinoline-3-carbaldehyde and a related derivative, 2-chloro-6-methoxyquinoline-3-carbaldehyde, providing a basis for structural comparison.



Parameter	2-Methoxyquinoline-3- carbaldehyde[1][5]	2-Chloro-6- methoxyquinoline-3- carbaldehyde[6]
Chemical Formula	C11H9NO2	C11H8CINO2
Molecular Weight	187.19 g/mol	221.64 g/mol
Crystal System	Monoclinic	Monoclinic
Space Group	P21/c	P21/C
Unit Cell Dimensions	a = 8.8206(6) Åb = 4.8446(3) Åc = 21.6828(14) Å α = 90° β = 90.612(4)° γ = 90°	a = 3.869(1) Åb = 15.678(5) Åc = 15.688(5) Å α = 90° β = 94.18(1)° γ = 90°
Volume (ų)	926.50(10)	949.1(5)
Z (Molecules/unit cell)	4	4
Temperature (K)	293	290
R-factor	0.044	0.038

Performance and Biological Activity

Quinoline derivatives are widely investigated for their potential as therapeutic agents. The introduction of different functional groups to the quinoline core can significantly modulate their biological activity.

2-Methoxyquinoline-3-carbaldehyde has been identified as a novel oxadiazole derivative with good in vitro antimicrobial activity against Staphylococcus aureus and Salmonella typhimurium. [7] It is believed to inhibit bacterial growth by binding to DNA and inhibiting protein synthesis.[7] Furthermore, this compound has shown inhibitory properties against the HepG2 enzyme and potential anti-diabetic effects.[7]

In a broader context, various quinoline derivatives have demonstrated significant anticancer activity.[3][8] Their mechanisms of action are diverse and can include the inhibition of tyrosine kinases, topoisomerases, and tubulin polymerization.[3] For instance, certain anilinoquinolines act as anti-tumor agents by inhibiting CSF-1 kinase.[9] The cytotoxic effects of quinoline



derivatives against cancer cell lines like Caco-2 have been shown to be highly dependent on the functional groups attached to the quinoline core.[10]

The following is a conceptual representation of the drug discovery and development pipeline for quinoline-based therapeutic agents.

Caption: A simplified workflow for the development of quinoline-based drugs.

Experimental Protocols Synthesis of 2-Methoxyquinoline-3-carbaldehyde

The synthesis of 2-methoxyquinoline-3-carbaldehyde can be achieved from its chloro-precursor, 2-chloro-3-quinolinecarboxaldehyde. The following protocol is based on established methods.[1][5]

Materials:

- 2-chloro-3-quinolinecarboxaldehyde
- Potassium hydroxide (KOH)
- Methanol (MeOH)
- Petroleum ether
- · Ethyl acetate
- Crushed ice

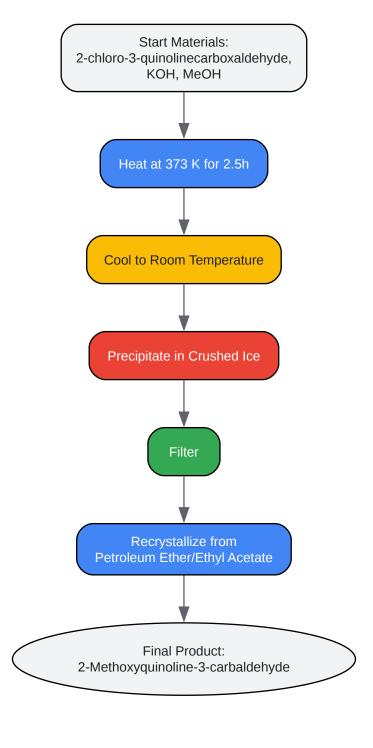
Procedure:

- Prepare a solution of potassium hydroxide (1 g, 17.8 mmol) in methanol (50 ml).
- Add 2-chloro-3-quinolinecarboxaldehyde (2.5 g, 13.1 mmol) to the solution.
- Heat the mixture to 373 K (100 °C) for 2.5 hours.
- After heating, cool the reaction mixture to room temperature.



- Pour the cooled mixture into 200 g of crushed ice to precipitate the product.
- Filter the precipitate to recuperate the crude product.
- Purify the solid product by recrystallization from a petroleum ether-ethyl acetate mixture to obtain colorless crystals of 2-methoxyquinoline-3-carbaldehyde.

The following diagram illustrates the synthesis workflow.





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Caption: Synthesis protocol for 2-methoxyquinoline-3-carbaldehyde.

X-ray Crystallography of Small Molecules

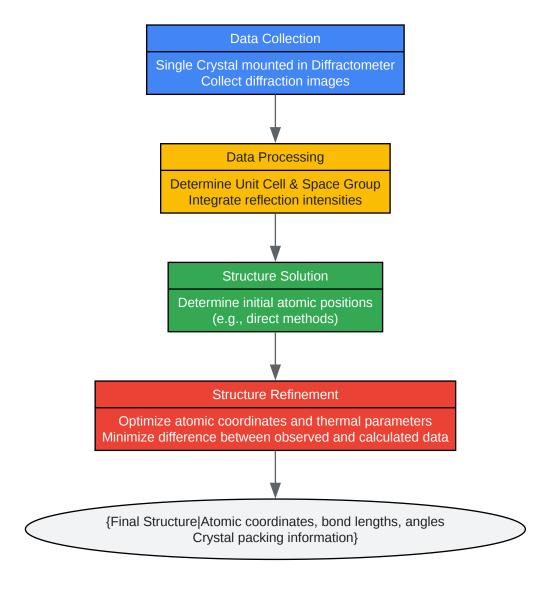
The determination of the crystal structure of quinoline derivatives is performed using single-crystal X-ray diffraction.[4][11]

General Protocol:

- Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction, typically by slow evaporation of a saturated solution.
- Crystal Mounting: Select a well-formed, single crystal and mount it on a goniometer head.
- Data Collection: Place the mounted crystal in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.[12] Data is typically collected at a controlled temperature (e.g., 293 K or 100 K).[1][13]
- Data Processing: The collected diffraction data is processed to determine the unit cell dimensions and space group. The intensities of the reflections are integrated and corrected for various experimental factors.
- Structure Solution and Refinement: The processed data is used to solve the crystal structure, which involves determining the positions of the atoms within the unit cell. The structural model is then refined to improve the agreement between the calculated and observed diffraction data.[1]

The logical relationship for structure determination is depicted below.





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Caption: Key stages in single-crystal X-ray structure determination.

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